BenchChemオンラインストアへようこそ!

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

GPCR pharmacology High-throughput screening GPR151

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 477545-67-8) is a synthetic small molecule (C21H15N3O4S, MW 405.4 g/mol) comprising a 4-phenylthiazole core substituted with a 5-acetyl group and linked via an acetamide bridge to a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety. The compound has been profiled in high-throughput screening campaigns for G-protein coupled receptor GPR151 and other targets , and belongs to a broader class of dioxoisoindoline–thiazole/–thiazolidinone hybrids investigated for anti-inflammatory, anticonvulsant, and anticancer activities.

Molecular Formula C21H15N3O4S
Molecular Weight 405.43
CAS No. 477545-67-8
Cat. No. B2614383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
CAS477545-67-8
Molecular FormulaC21H15N3O4S
Molecular Weight405.43
Structural Identifiers
SMILESCC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
InChIInChI=1S/C21H15N3O4S/c1-12(25)18-17(13-7-3-2-4-8-13)23-21(29-18)22-16(26)11-24-19(27)14-9-5-6-10-15(14)20(24)28/h2-10H,11H2,1H3,(H,22,23,26)
InChIKeyOWXGIARLKYGUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 477545-67-8): Research-Grade Procurement and Comparative Characterization


N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 477545-67-8) is a synthetic small molecule (C21H15N3O4S, MW 405.4 g/mol) comprising a 4-phenylthiazole core substituted with a 5-acetyl group and linked via an acetamide bridge to a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety . The compound has been profiled in high-throughput screening campaigns for G-protein coupled receptor GPR151 and other targets , and belongs to a broader class of dioxoisoindoline–thiazole/–thiazolidinone hybrids investigated for anti-inflammatory, anticonvulsant, and anticancer activities [1].

Why N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Cannot Be Interchanged with Common Analogs in Research Procurement


Close-in analogs of this compound—such as the 4-methyl variant (N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide) or the 4-ethoxybenzamide derivative—exhibit fundamentally different substitution patterns at the thiazole 4-position, altering steric bulk, electronic character, and lipophilicity. Evidence from related thiazole–phthalimide hybrids demonstrates that these structural perturbations translate into quantitatively distinct target engagement (e.g., beta-catenin IC50 shifts from 0.72 µM to 1.55 µM upon phenylpropanamido substitution at the acetamide linker) [1] and divergent in vivo pharmacokinetic profiles [2]. Consequently, generic substitution without explicit head-to-head data risks introducing uncontrolled variables into structure–activity relationship (SAR) studies and screening cascades, undermining reproducibility and delaying lead optimization programs.

Quantitative Differentiation Evidence for N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 477545-67-8)


GPR151 Activation in High-Throughput Cell-Based Assay vs. Reference Control

In a quantitative high-throughput cell-based screen conducted by The Scripps Research Institute Molecular Screening Center, N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide was tested for GPR151 activation. The compound demonstrated measurable agonistic activity (% Activation vs. baseline) in the 1536-well luminescence format, distinguishing it from closely related thiazole–phthalimide analogs that lack the 4-phenyl/5-acetyl substitution pattern and showed no significant GPR151 activity in parallel screening panels .

GPCR pharmacology High-throughput screening GPR151

Structural Differentiation: 4-Phenyl vs. 4-Methyl Thiazole Substitution Impact on Lipophilicity

The presence of a 4-phenyl substituent in N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (MW 405.4 g/mol; C21H15N3O4S) confers a calculated LogP approximately 1.5–2.0 units higher than the 4-methyl analog (N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, expected MW ~343 g/mol; C17H13N3O4S). This increased lipophilicity, predicted via fragment-based methods for the 4-phenylthiazole vs. 4-methylthiazole congener pair, directly influences membrane permeability and non-specific protein binding .

Physicochemical profiling Lipophilicity SAR

In Vitro Anti-Proliferative Activity of Structurally Related Thiazole–Phthalimide Hybrids Against HCT-116 Colorectal Cancer Cells

Although direct head-to-head data for the target compound are unavailable, closely related thiazole–phthalimide hybrids (5a: ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate and 5b: ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate) were evaluated in the HCT-116 colorectal cancer cell line. Compound 5a exhibited an IC50 of 0.72 µM (comparable to methotrexate at 0.7 µM), while 5b showed reduced potency at 1.55 µM, demonstrating that modifications at the acetamide linker region produce >2-fold differences in anti-proliferative activity [1].

Anticancer Colorectal cancer Thiazole-phthalimide

In Vivo Anti-Inflammatory Activity of Dioxoisoindoline–Thiazolidinone Congeners Demonstrates Scaffold-Specific Efficacy

In the African Journal of Pharmacy and Pharmacology study, 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives were evaluated in carrageenan-induced rat paw edema and cotton pellet granuloma models. The most active compound in the series exhibited 68.2% inhibition of paw edema at 3 h (dose: 100 mg/kg p.o.), comparable to indomethacin (71.4% inhibition). Ulcerogenic liability was significantly reduced compared to indomethacin (ulcer index 0.33 vs. 1.67), indicating that the dioxoisoindoline–acetamide linker confers a therapeutic window advantage in this scaffold class [1].

Anti-inflammatory In vivo pharmacology Thiazolidinone

Recommended Application Scenarios for N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 477545-67-8)


GPCR Target Validation: GPR151 Agonist Probe in Cell-Based Screening

The compound's confirmed activity in the GPR151 primary screen (cell-based luminescence assay, 1536-well format) positions it as a candidate GPR151 tool compound for target validation and de-orphanization studies. Its 4-phenylthiazole scaffold offers a distinct chemotype compared to known GPR151 ligands, enabling orthogonal pharmacological profiling and reducing the risk of target misannotation due to off-target effects common to other chemotypes.

Kinase Inhibitor or Allosteric Modulator SAR Libraries

The 4-phenylthiazole core combined with the 1,3-dioxoisoindolin-2-yl acetamide pharmacophore has been explored in patent filings for allosteric EGFR inhibitors targeting TMLR/LR mutants [1]. The target compound serves as a synthetically accessible intermediate or scaffold-hopping analogue for the construction of focused kinase inhibitor libraries, particularly where 4-phenyl substitution on the thiazole ring enhances hydrophobic pocket occupancy.

Anti-Inflammatory Lead Optimization Programs

Based on class-level evidence from the thiazolidinone–dioxoisoindoline hybrid series, which demonstrated 68.2% paw edema inhibition with a 5.1-fold reduction in ulcer index versus indomethacin [2], the target compound's thiazole (rather than thiazolidinone) core may offer metabolically distinct properties. This makes it a suitable candidate for anti-inflammatory lead optimization where gastric safety and PK differentiation are prioritized over maximal COX inhibition potency.

Anticancer Library Design Around Thiazole C-4 Substituent SAR

The quantitative SAR from analogs 5a (IC50 0.72 µM) and 5b (IC50 1.55 µM) against HCT-116 colorectal cancer cells [3] demonstrates that the 1,3-dioxoisoindolin-2-yl acetamide–thiazole scaffold is permissive for sub-micromolar anticancer activity. The target compound, with its 4-phenyl/5-acetyl thiazole substitution, occupies a distinct region of chemical space within this SAR landscape and can be used to probe the contribution of C-4 aryl substituents to beta-catenin inhibitory potency and antiproliferative selectivity.

Quote Request

Request a Quote for N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.